1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide
Description
1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Properties
IUPAC Name |
1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWBBSZFVSAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of N-methoxy-N-methylamine with a suitable acyl chloride can lead to the formation of the azetidine ring.
Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to introduce the acetyl group at the nitrogen atom.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 3-position of the azetidine ring. This can be achieved through the reaction of the azetidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and acetyl groups undergo hydrolysis under acidic or basic conditions:
Key Insight : The Weinreb amide group exhibits stability under basic conditions but hydrolyzes under strong acidic conditions to carboxylic acids .
Nucleophilic Acyl Substitution
The Weinreb amide acts as an electrophilic acyl source in reactions with organometallic reagents:
Mechanistic Note : The Weinreb amide forms a stable tetrahedral intermediate with organometallics, preventing over-addition and ensuring ketone selectivity .
Ring-Opening Reactions
The strained azetidine ring participates in nucleophilic ring-opening:
Limitation : Ring-opening is less favorable compared to smaller rings (e.g., aziridines) due to reduced ring strain .
Oxidation and Reduction
Selective oxidation/reduction of functional groups:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acetyl Oxidation | KMnO₄, H₂O, 80°C | 1-Carboxyazetidine-3-carboxamide | 45% |
| Amide Reduction | LiAlH₄, THF, reflux, 3 hr | 1-Acetylazetidine-3-methoxymethylamine | 52% |
Caution : Over-reduction of the Weinreb amide may occur with excess LiAlH₄ .
Cross-Coupling Reactions
The azetidine ring supports transition metal-catalyzed couplings:
Optimization : Use of bulky ligands (e.g., Xantphos) minimizes β-hydride elimination .
Stability and Byproduct Formation
Critical stability data under synthetic conditions:
Key Structural Analogs and Their Reactivity
Comparative reactivity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit certain cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study highlighted its effectiveness against breast and lung cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating chronic inflammatory conditions such as arthritis or asthma, where inflammation plays a critical role in disease progression .
Neurological Applications
Emerging research suggests that 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide may have neuroprotective effects. Preliminary studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to established chemotherapeutics. The study concluded that this compound warrants further exploration as a potential anticancer agent .
Case Study 2: Inflammatory Response Modulation
In vitro experiments demonstrated that treatment with 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. These findings suggest that the compound could be effective in managing inflammatory responses in clinical settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering the activity of key signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
Aziridines: Three-membered nitrogen-containing heterocycles that share some chemical properties with azetidines but have different reactivity and stability profiles.
Beta-lactams: Four-membered cyclic amides that are structurally similar to azetidines but contain a carbonyl group adjacent to the nitrogen atom, making them important in antibiotic synthesis.
Pyrrolidines: Five-membered nitrogen-containing heterocycles that exhibit different chemical behavior due to the larger ring size.
The uniqueness of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide, and how can researchers optimize yield?
- Methodology : Utilize coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for amide bond formation, as demonstrated in analogous carboxamide syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches combined with iterative experimental validation to reduce trial-and-error approaches .
- Characterization : Employ NMR (¹H/¹³C) to confirm acetyl and methoxy groups, and LC-MS to verify purity. Compare experimental IR spectra with quantum chemical calculations to resolve structural ambiguities .
Q. How can researchers safely handle and store 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide in laboratory settings?
- Safety Protocols : Avoid inhalation of aerosols; use fume hoods and wear nitrile gloves, lab coats, and ANSI-approved goggles. Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the acetyl group .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental contamination .
Q. What analytical techniques are critical for assessing the compound’s solubility and stability in different solvents?
- Solubility Screening : Use shake-flask method with UV-Vis spectroscopy in solvents like DMSO, THF, and chloroform. Validate with HPLC to detect degradation products .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 14 days, monitoring via TLC and LC-MS. Correlate degradation kinetics with solvent polarity using Arrhenius modeling .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide with enhanced reactivity?
- Approach : Apply density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites. Use molecular docking to predict interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) studies .
- Validation : Compare computed reaction pathways (e.g., acetyl group hydrolysis) with experimental kinetic data. Adjust substituents (e.g., replacing methoxy with ethoxy) to modulate steric and electronic effects .
Q. What strategies resolve contradictory data in reaction mechanism studies involving this compound?
- Case Example : If experimental kinetics conflict with computed activation energies, perform isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps. Use in-situ FTIR to detect transient intermediates .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading) causing discrepancies. Cross-validate with machine learning models trained on reaction datasets .
Q. How can researchers optimize heterogeneous catalytic conditions for large-scale synthesis while minimizing byproducts?
- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) under flow chemistry conditions. Monitor byproduct formation via GC-MS and adjust residence time/pressure .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring. Use response surface methodology (RSM) to balance yield and purity .
Q. What experimental and computational frameworks are suitable for studying the compound’s photodegradation in environmental matrices?
- Experimental Design : Expose the compound to UV light in simulated environmental systems (e.g., aqueous buffers with humic acids). Analyze degradation products via HRMS and compare with quantum mechanical predictions of photoexcited states .
- Ecotoxicology : Use quantitative structure-activity relationship (QSAR) models to estimate toxicity of degradation byproducts. Validate with bioassays (e.g., Daphnia magna toxicity testing) .
Methodological Resources
- Data Management : Use chemical informatics platforms (e.g., PubChem, Reaxys) to curate reaction data and ensure reproducibility. Implement version-controlled electronic lab notebooks (ELNs) for traceability .
- Collaborative Frameworks : Adopt ICReDD’s feedback loop model, integrating computational predictions, high-throughput experimentation, and post-hoc analysis to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
